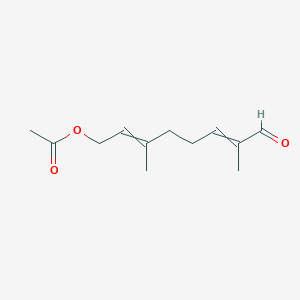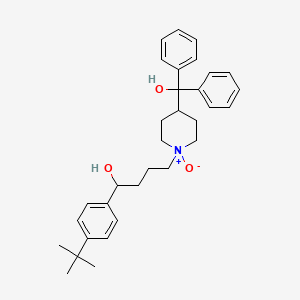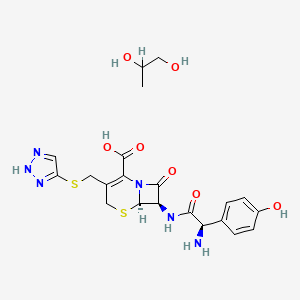
MK-4232 (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-4232 is a chemical compound that exists as a mixture of diastereomers Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MK-4232 involves multiple steps, including the formation of chiral centers that result in the creation of diastereomers. The specific synthetic routes and reaction conditions can vary, but typically involve the use of chiral catalysts and reagents to control the stereochemistry of the product. High-performance liquid chromatography (HPLC) is often employed to separate the diastereomers and obtain the desired mixture .
Industrial Production Methods: Industrial production of MK-4232 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as HPLC and mass spectrometry, are essential to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: MK-4232 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can occur under different conditions depending on the nature of the substituents involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of products, including halides, ethers, and esters .
Wissenschaftliche Forschungsanwendungen
MK-4232 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study stereochemistry and the behavior of diastereomers in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of MK-4232 involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in determining its biological activity and efficacy. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in medicinal chemistry, MK-4232 may interact with enzymes, receptors, or other proteins to exert its effects .
Vergleich Mit ähnlichen Verbindungen
MK-4231: Another compound with similar structural features but different stereochemistry.
MK-4233: A related compound with variations in functional groups and stereochemistry.
MK-4234: A compound with similar applications but distinct chemical properties.
Uniqueness: MK-4232 is unique due to its specific mixture of diastereomers, which can result in distinct physical and chemical properties compared to its analogs. The presence of multiple chiral centers and the resulting stereochemistry can significantly influence its behavior in chemical reactions and biological systems .
Eigenschaften
CAS-Nummer |
1263291-17-3 |
|---|---|
Molekularformel |
C₃₃H₃₃F₂N₅O₃ |
Molekulargewicht |
585.64 |
Synonyme |
(8R)-8-(3,5-Difluorophenyl)-6,8-dimethyl-10-oxo-N-[(2R)-1,1’,2’,3-tetrahydro-2’-oxospiro[2H-indene-2,3’-[3H]pyrrolo[2,3-b]pyridin]-5-yl]-6,9-diazaspiro[4.5]decane-9-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)



![Di-[2-(2,3-dichlorophenyl)aminoethyl]amine](/img/structure/B1148230.png)




